molecular formula C13H12N4O2S B078247 6-Sulfanilamidoindazole CAS No. 13744-68-8

6-Sulfanilamidoindazole

Cat. No.: B078247
CAS No.: 13744-68-8
M. Wt: 288.33 g/mol
InChI Key: RLNLIVBLEZDLMZ-UHFFFAOYSA-N
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Description

6-Sulfanilamidoindazole is a sulfonamide compound known for its antibacterial properties. It has been studied for its ability to induce acute, self-limiting arthritis in rats, making it a valuable model for testing anti-inflammatory agents . This compound is part of the broader class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfanilamidoindazole typically involves the reaction of sulfanilamide with indazole derivatives. One common method includes the condensation of sulfanilamide with 6-chloroindazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 6-Sulfanilamidoindazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Sulfanilamidoindazole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying sulfonamide reactions and mechanisms.

    Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.

    Medicine: Explored for its antibacterial properties and potential therapeutic applications in treating infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: 6-Sulfanilamidoindazole is unique due to its specific interaction with the DapE enzyme, making it a valuable compound for studying bacterial inhibition mechanisms. Its ability to induce arthritis in animal models also sets it apart from other sulfonamides, providing a unique tool for anti-inflammatory research .

Properties

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNLIVBLEZDLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160183
Record name 6-Sulfanilamidoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13744-68-8
Record name 4-Amino-N-1H-indazol-6-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13744-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Sulfanilamidoindazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Sulfanilamido)indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140721
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Record name 6-Sulfanilamidoindazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(indazol-6-yl)-4-aminobenzenesulphonamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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